1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one
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Overview
Description
1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core with a unique substitution pattern
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one can be achieved through a multi-step process:
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Starting Material Preparation: : The synthesis begins with the preparation of (1S,2R)-2-ethenoxy-1,2-diphenylethanol. This can be achieved through the asymmetric reduction of 2-ethenoxy-1,2-diphenylethanone using a chiral catalyst.
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Formation of Pyrrolidin-2-one Core: : The next step involves the cyclization of (1S,2R)-2-ethenoxy-1,2-diphenylethanol with a suitable amine, such as pyrrolidine, under acidic conditions to form the pyrrolidin-2-one core.
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Final Product Formation: : The final step is the introduction of the ethenoxy group at the 1-position of the pyrrolidin-2-one ring. This can be achieved through a nucleophilic substitution reaction using an appropriate ethenoxy donor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidin-2-one derivatives.
Scientific Research Applications
1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethenoxy and diphenylethyl groups may play a crucial role in the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]pyrrolidin-2-one: Similar structure but with a hydroxy group instead of an ethenoxy group.
1-[(1S,2R)-2-methoxy-1,2-diphenylethyl]pyrrolidin-2-one: Similar structure but with a methoxy group instead of an ethenoxy group.
Uniqueness
1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one is unique due to the presence of the ethenoxy group, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of compounds with specific desired activities or properties.
Properties
CAS No. |
917965-74-3 |
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Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H21NO2/c1-2-23-20(17-12-7-4-8-13-17)19(16-10-5-3-6-11-16)21-15-9-14-18(21)22/h2-8,10-13,19-20H,1,9,14-15H2/t19-,20+/m0/s1 |
InChI Key |
PSGMNCSYWRIMCI-VQTJNVASSA-N |
Isomeric SMILES |
C=CO[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N3CCCC3=O |
Canonical SMILES |
C=COC(C1=CC=CC=C1)C(C2=CC=CC=C2)N3CCCC3=O |
Origin of Product |
United States |
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